molecular formula C16H15ClN2O B3483194 N-(3-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide CAS No. 549489-80-7

N-(3-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B3483194
CAS RN: 549489-80-7
M. Wt: 286.75 g/mol
InChI Key: BUMVGLZZMLYNET-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to pyridine at two adjacent carbon atoms). It also contains an amide group (carboxamide), which is a derivative of carboxylic acids and consists of a carbonyl group (C=O) attached to a nitrogen atom .


Molecular Structure Analysis

The exact molecular structure would require experimental determination, such as X-ray crystallography, to confirm . The compound likely exhibits typical characteristics of quinolines and amides, including planarity and conjugation in the quinoline ring, and the potential for hydrogen bonding involving the amide group .


Chemical Reactions Analysis

Quinolines can participate in a variety of chemical reactions, including electrophilic substitution, due to the aromatic nature of the quinoline ring . The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, amides have relatively high boiling points due to their ability to form hydrogen bonds . Quinolines are typically planar and relatively stable due to aromaticity .

Mechanism of Action

Mode of Action

Related compounds like cccp act as protonophores, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane . This results in the uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

Related compounds like cccp are known to disrupt oxidative phosphorylation . This process is crucial for the production of ATP, the primary energy currency of the cell. Disruption of this process can lead to a decrease in cellular energy levels, potentially affecting a wide range of downstream cellular processes.

Pharmacokinetics

For example, the related compound tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid, has been studied for its pharmacokinetics .

Result of Action

Related compounds like cccp are known to cause the gradual destruction of living cells and death of the organism .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For example, the related compound Chlorpropham (isopropyl–N (3-chlorophenyl) carbamate) has been studied for its effects on the storage and processing quality of potatoes .

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activity of many quinoline derivatives, it could be interesting to explore the potential medicinal chemistry applications of this compound .

properties

IUPAC Name

N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-13-7-3-8-14(11-13)18-16(20)19-10-4-6-12-5-1-2-9-15(12)19/h1-3,5,7-9,11H,4,6,10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMVGLZZMLYNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361167
Record name N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

549489-80-7
Record name N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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